molecular formula C11H9NO3 B1588088 N-Methyl-3-indoleglyoxylic acid CAS No. 51584-18-0

N-Methyl-3-indoleglyoxylic acid

Cat. No.: B1588088
CAS No.: 51584-18-0
M. Wt: 203.19 g/mol
InChI Key: UJQAQVXJQOQUEK-UHFFFAOYSA-N
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Description

N-Methyl-3-indoleglyoxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

N-Methyl-3-indoleglyoxylic acid is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it may cause eye irritation, skin irritation, and may be harmful if inhaled . The compound’s hazard statements include H315, H319, and H335 .

Future Directions

While specific future directions for N-Methyl-3-indoleglyoxylic acid are not detailed in the search results, it’s worth noting that related compounds have been used in the synthesis of various potentially therapeutic compounds . This suggests that this compound could potentially be used in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-indoleglyoxylic acid typically involves the reaction of indole derivatives with glyoxylic acid. One common method is the reaction of N-methylindole with glyoxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-indoleglyoxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-3-indoleglyoxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes . The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-indoleglyoxylic acid is unique due to its specific structural features, such as the presence of a methyl group at the nitrogen atom and a glyoxylic acid moiety. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAQVXJQOQUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404600
Record name N-Methyl-3-indoleglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51584-18-0
Record name N-Methyl-3-indoleglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-indoleglyoxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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